3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol
3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol
Brand Name:
Vulcanchem
CAS No.:
151412-40-7
VCID:
VC0172497
InChI:
InChI=1S/C63H84O8/c1-59(2,3)49-29-39-24-40-30-50(60(4,5)6)32-42(55(40)65)26-46-36-53(63(13,14)15)38-48-28-44-34-51(61(7,8)9)33-43(56(44)66)27-47-37-52(62(10,11)12)35-45(25-41(31-49)54(39)64)57(47)70-22-20-68-18-16-67-17-19-69-21-23-71-58(46)48/h29-38,64-66H,16-28H2,1-15H3
SMILES:
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)C4)O)C(C)(C)C)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O
Molecular Formula:
C63H84O8
Molecular Weight:
969.3 g/mol
3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol
CAS No.: 151412-40-7
Main Products
VCID: VC0172497
Molecular Formula: C63H84O8
Molecular Weight: 969.3 g/mol
CAS No. | 151412-40-7 |
---|---|
Product Name | 3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol |
Molecular Formula | C63H84O8 |
Molecular Weight | 969.3 g/mol |
IUPAC Name | 3,9,15,21,42-pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol |
Standard InChI | InChI=1S/C63H84O8/c1-59(2,3)49-29-39-24-40-30-50(60(4,5)6)32-42(55(40)65)26-46-36-53(63(13,14)15)38-48-28-44-34-51(61(7,8)9)33-43(56(44)66)27-47-37-52(62(10,11)12)35-45(25-41(31-49)54(39)64)57(47)70-22-20-68-18-16-67-17-19-69-21-23-71-58(46)48/h29-38,64-66H,16-28H2,1-15H3 |
Standard InChIKey | NAEJGJHXMGOCFV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)C4)O)C(C)(C)C)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O |
Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)C4)O)C(C)(C)C)C=C(C=C5C2)C(C)(C)C)C(C)(C)C)O |
PubChem Compound | 2725102 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume